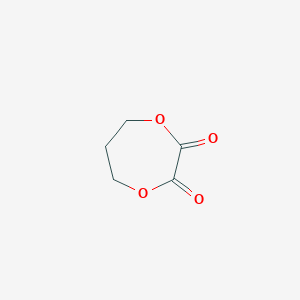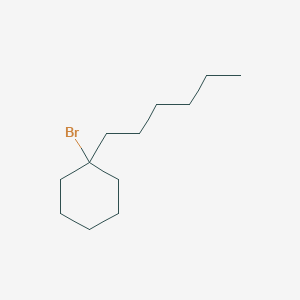
1-Bromo-1-hexylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-hexylcyclohexane is an organic compound that belongs to the class of alkyl halides It consists of a cyclohexane ring substituted with a bromine atom and a hexyl group at the same carbon atom
Preparation Methods
1-Bromo-1-hexylcyclohexane can be synthesized through several methods:
Free Radical Bromination: This involves the bromination of 1-hexylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Addition of Hydrogen Bromide: Another method involves the addition of hydrogen bromide (HBr) to 1-hexylcyclohexene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom.
Industrial Production: Industrially, the compound can be produced using large-scale bromination reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-hexylcyclohexane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to 1-hexylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-1-hexylcyclohexane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other functionalized compounds.
Biology: In biological research, it can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-1-hexylcyclohexane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with cellular components, leading to potential antimicrobial effects.
Comparison with Similar Compounds
1-Bromo-1-hexylcyclohexane can be compared with other similar compounds such as:
1-Bromohexane: Similar in structure but lacks the cyclohexane ring, making it less sterically hindered and more reactive in certain reactions.
Bromocyclohexane: Contains a bromine atom on a cyclohexane ring but lacks the hexyl group, resulting in different reactivity and applications.
1-Bromo-2-hexylcyclohexane: A positional isomer with the bromine atom at a different position, leading to variations in chemical behavior.
Properties
CAS No. |
61539-85-3 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromo-1-hexylcyclohexane |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h2-11H2,1H3 |
InChI Key |
USEPSUOFDKNCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



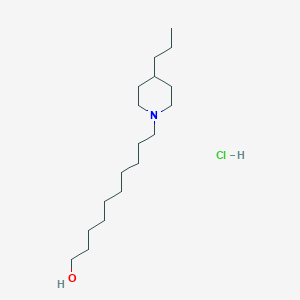
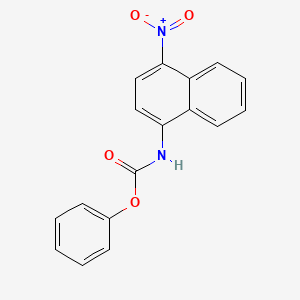
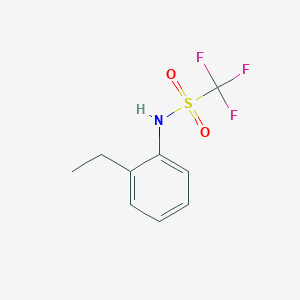
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
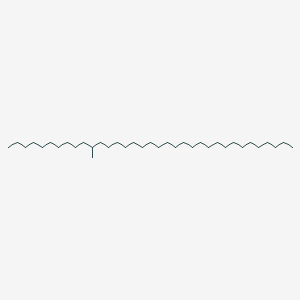
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
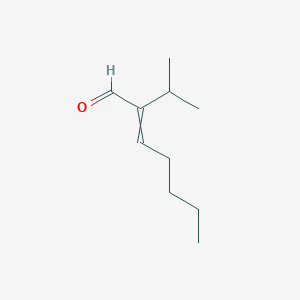
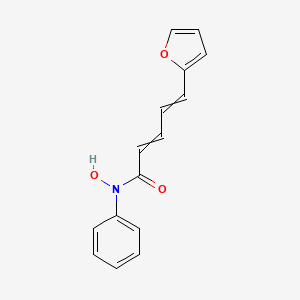

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
